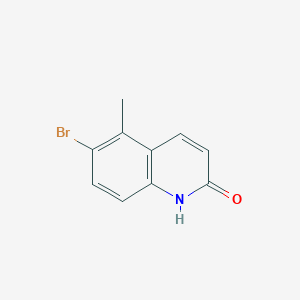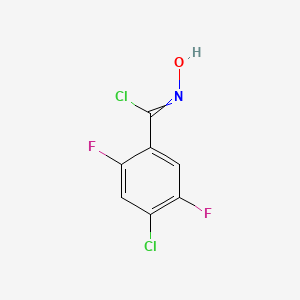![molecular formula C9H16O3 B13682808 1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol](/img/structure/B13682808.png)
1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol is a spiroacetal compound characterized by its unique bicyclic structure. Spiroacetals are known for their presence in various natural products and their significant biological activities. This compound features a spiro linkage between two oxygen atoms and a methyl group attached to the spiro carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol typically involves the formation of the spiroacetal ring system. One common method is the stereoselective synthesis from d-glucose, which involves multiple steps including glycosylation and ketalization . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for spiroacetal compounds like this compound are less documented, but they generally follow similar principles as laboratory synthesis, scaled up for larger quantities. This includes the use of efficient catalytic systems and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spiroacetal structure allows for substitution reactions, particularly at the methyl group or the oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups into the spiroacetal structure.
Scientific Research Applications
1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spiroacetal compounds and natural product analogs.
Biology: The compound’s unique structure makes it a subject of interest in studying biological activities and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol involves its interaction with specific molecular targets and pathways. The spiroacetal structure allows it to bind to various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-dioxaspiro[4.5]decan-9-one: Another spiroacetal compound with a similar structure but different functional groups.
1,4-dioxaspiro[4.5]decane: A related compound with a different spiro linkage and functional groups.
Uniqueness
1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol is unique due to its specific methyl group and hydroxyl functional group, which confer distinct chemical and biological properties. Its structure allows for specific interactions and reactions that may not be possible with other similar compounds.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-methyl-2,6-dioxaspiro[4.5]decan-9-ol |
InChI |
InChI=1S/C9H16O3/c1-7-9(3-5-11-7)6-8(10)2-4-12-9/h7-8,10H,2-6H2,1H3 |
InChI Key |
IKAWDGLNOVVYQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCO1)CC(CCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


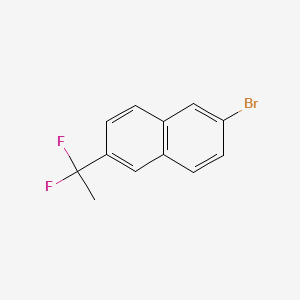
![3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13682737.png)
![2,4-Dihydro-1H-benzo[f]isochromene](/img/structure/B13682748.png)
![Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13682759.png)

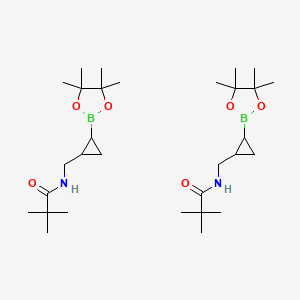
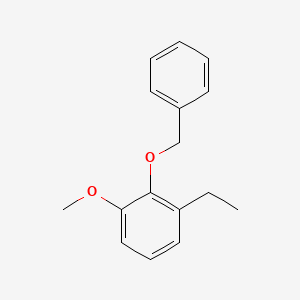
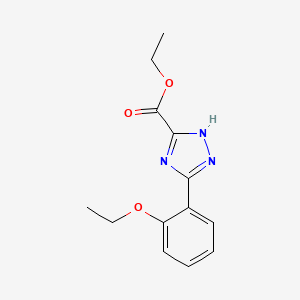


![7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13682792.png)
![3-[2-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13682795.png)
